molecular formula C15H18N2O4 B13044318 5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione

5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione

Katalognummer: B13044318
Molekulargewicht: 290.31 g/mol
InChI-Schlüssel: ZBTFGARAFYQJDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione is a synthetic organic compound with the molecular formula C15H18N2O4 and a molecular weight of 290.32 g/mol . This compound is characterized by the presence of a cyclopropyl ring, an imidazolidine-2,4-dione core, and a 4-methoxybenzyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione involves multiple steps, including the formation of the cyclopropyl ring and the imidazolidine-2,4-dione coreThe final step involves the formation of the imidazolidine-2,4-dione core through a cyclization reaction .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the preparation of various derivatives and analogs for further study.

    Biology: It is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.

Wirkmechanismus

The mechanism of action of 5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C15H18N2O4

Molekulargewicht

290.31 g/mol

IUPAC-Name

5-[1-[(4-methoxyphenyl)methoxymethyl]cyclopropyl]imidazolidine-2,4-dione

InChI

InChI=1S/C15H18N2O4/c1-20-11-4-2-10(3-5-11)8-21-9-15(6-7-15)12-13(18)17-14(19)16-12/h2-5,12H,6-9H2,1H3,(H2,16,17,18,19)

InChI-Schlüssel

ZBTFGARAFYQJDR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)COCC2(CC2)C3C(=O)NC(=O)N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.